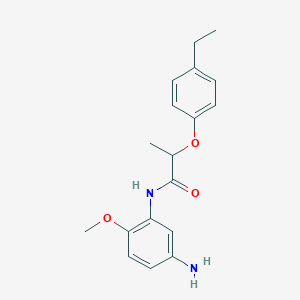

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide

Description

Historical Context of Propanamide Derivatives

The development of propanamide derivatives represents a significant advancement in organic chemistry, with the parent compound propanamide serving as the foundational structure for numerous pharmaceutical and industrial applications. Propanamide, with the chemical formula CH₃CH₂C=O(NH₂), is recognized as the amide of propanoic acid and serves as a fundamental building block in organic synthesis. Historical research has demonstrated that propanamide can be prepared through multiple synthetic pathways, including the condensation reaction between urea and propanoic acid, or through the dehydration of ammonium propionate. The versatility of propanamide as a chemical precursor has led to extensive exploration of its derivatives, particularly in the context of developing compounds with enhanced biological activity and therapeutic potential.

Recent decades have witnessed substantial progress in the synthesis and characterization of complex propanamide derivatives. Research has shown that incorporating different heterocyclic structural elements into the basic propanamide framework can contribute to novel scaffolds with enhanced biological activities. Specifically, studies have demonstrated that propanamide derivatives can be designed as selective androgen receptor degraders and pan-antagonists, representing a significant advancement in cancer treatment research. The development of these compounds has been driven by the need for more effective therapeutic agents that can overcome resistance mechanisms observed in traditional treatments.

The exploration of propanamide derivatives has extended beyond simple structural modifications to include complex biheterocyclic systems. Research has shown that novel hybrid molecules incorporating pharmacologically potent indole and 1,3,4-oxadiazole heterocyclic moieties unified with propanamide entities can exhibit significant therapeutic potential. These biheterocyclic propanamides have demonstrated promising enzyme inhibitory potentials, particularly against α-glucosidase enzyme, indicating their potential as antidiabetic agents. Such developments underscore the continuing evolution of propanamide chemistry and its applications in modern pharmaceutical research.

Significance of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide in Research

This compound has emerged as a compound of considerable research interest due to its unique structural characteristics and demonstrated biological activity. The compound features a complex architecture that includes multiple functional groups capable of interacting with various biomolecules, particularly through its amide and amino functionalities. Research investigations have focused on the compound's interactions at the molecular level, particularly examining how it binds to specific enzymes or receptors, which is crucial for understanding its pharmacological potential. These interaction studies have provided valuable insights into the compound's mechanism of action and have guided further research into its therapeutic applications.

The structural complexity of this compound positions it within a class of compounds that exhibit significant potential for drug development. The presence of the methoxy group at the 2-position and the amino group at the 5-position of the phenyl ring, combined with the ethylphenoxy moiety, creates a unique chemical environment that may contribute to its biological activity. This structural arrangement allows for multiple points of molecular interaction, potentially enhancing the compound's binding affinity to biological targets compared to simpler propanamide derivatives.

Current research efforts have focused on elucidating the compound's role in various biochemical pathways and its potential applications in therapeutic contexts. The compound's ability to influence specific biochemical processes through its functional groups has made it a subject of interest for researchers investigating novel approaches to drug design. Furthermore, comparative studies with structurally similar compounds have revealed the importance of specific substitution patterns in determining biological activity, highlighting the significance of the particular arrangement of functional groups present in this compound.

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as propanamides, which are characterized by the presence of a propanamide functional group. The systematic nomenclature of this compound reflects its complex structure, incorporating multiple substituent groups that define its chemical identity and properties. The compound can be classified as a substituted aromatic amide, featuring two distinct aromatic ring systems connected through a propanamide linkage with an ether bridge.

The molecular structure of this compound can be systematically described using various chemical notation systems. The compound's Chemical Abstracts Service number and other identifying codes facilitate its recognition in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature system provides a standardized method for naming this compound, ensuring consistent identification across different research contexts and publications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃ |

| Molecular Weight | 298.39 g/mol |

| Chemical Classification | Substituted Aromatic Propanamide |

| Functional Groups | Amide, Amino, Methoxy, Ethylphenoxy |

| Aromatic Rings | Two benzene rings |

The compound's classification extends beyond simple structural considerations to include its potential biological and pharmacological classifications. Based on its structural features and reported biological activities, this compound can be categorized within groups of compounds that exhibit specific biological activities, particularly those related to enzyme interaction and receptor binding. This classification framework provides important context for understanding the compound's potential applications and guiding future research directions.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple areas of investigation, ranging from fundamental chemical characterization to advanced biological and pharmacological studies. Primary research objectives include comprehensive structural analysis, determination of physicochemical properties, investigation of synthetic methodologies, and evaluation of biological activities. These objectives are designed to provide a complete understanding of the compound's characteristics and potential applications in various scientific and industrial contexts.

Current research efforts have concentrated on developing efficient synthetic methodologies for producing this compound with high purity and yield. The synthetic approaches typically involve multi-step processes that require careful optimization of reaction conditions to achieve the desired product. Research in this area has focused on identifying the most effective reagents, catalysts, and reaction conditions for each step of the synthesis, with particular attention to minimizing side reactions and maximizing overall efficiency.

Biological evaluation studies represent another critical component of the research scope, with investigators examining the compound's interactions with various biological systems and targets. These studies have included assessments of enzyme inhibition, receptor binding, and cellular activity, providing valuable insights into the compound's potential therapeutic applications. The research objectives in this area focus on establishing structure-activity relationships that can guide the development of related compounds with enhanced biological properties.

| Research Area | Primary Objectives | Current Status |

|---|---|---|

| Chemical Synthesis | Optimize synthetic routes and reaction conditions | Active investigation |

| Structural Analysis | Complete characterization of molecular properties | Established database entries |

| Biological Activity | Evaluate therapeutic potential and mechanisms | Ongoing studies |

| Pharmacological Studies | Assess compound interactions with biological targets | Research in progress |

Future research directions are expected to expand into areas such as formulation development, advanced biological testing, and potential clinical applications. The multidisciplinary nature of research involving this compound requires collaboration between chemists, biologists, and pharmacologists to fully realize the compound's potential. These collaborative efforts are essential for translating fundamental research findings into practical applications that can benefit scientific understanding and potentially contribute to therapeutic development.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-4-13-5-8-15(9-6-13)23-12(2)18(21)20-16-11-14(19)7-10-17(16)22-3/h5-12H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRSKBKUPSSGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method leverages chiral auxiliaries to induce stereoselectivity during the synthesis, particularly useful for compounds with chiral centers such as the target amide.

Procedure:

Step 1: Formation of Imine Intermediate

- React p-methoxyphenylacetone with (R)-α-methylphenethylamine (a chiral auxiliary) to form an imine.

- Catalyzed by a suitable catalyst such as Pt/C under mild conditions.

Step 2: Hydrogenation to Chiral Amine

- Hydrogenate the imine using Pd/C catalyst to obtain the chiral amine intermediate, R-1-(4-methoxyphenyl)-2-propylamine .

Step 3: Benzylation

- React the chiral amine with benzaldehyde under catalytic hydrogenation conditions to produce R-N-benzyl-1-(4-methoxyphenyl)-2-propanamine .

Step 4: Coupling with Phenoxy Derivative

- Couple this intermediate with a suitable phenoxy precursor, such as (R)-1-(4-(benzyloxy)-3-formylaminophenyl)-2-bromoethanol , via nucleophilic substitution or coupling reactions.

Step 5: Deprotection

- Remove protecting groups (e.g., benzyl groups) under catalytic hydrogenation to yield the target compound.

Advantages:

- High stereoselectivity

- Mild reaction conditions

- Cost-effective for industrial scale

Hydrogenation of Aromatic Precursors

Overview:

This approach involves direct hydrogenation of aromatic precursors to generate the amino and methoxy functionalities.

Procedure:

Step 1: Synthesis of Aromatic Precursors

- Prepare 4-ethylphenol and 2-methoxyphenyl derivatives via Friedel-Crafts alkylation or other aromatic substitution reactions.

Step 2: Formation of Propanamide Core

- Use acylation reactions to introduce the propanamide backbone, possibly via acyl chlorides or anhydrides.

Step 3: Catalytic Hydrogenation

- Hydrogenate the aromatic rings selectively using Pd/C or Pt/C catalysts under controlled pressure and temperature to avoid over-reduction.

Step 4: Coupling and Final Assembly

- Couple the amino group to the aromatic ring via amide bond formation, using coupling agents like EDC or DCC .

Step 5: Final Purification

- Purify via recrystallization or chromatography to obtain the target compound.

Advantages:

- Suitable for large-scale production

- Fewer steps if precursors are readily available

Sequential Multi-Step Synthesis with Protecting Groups

Overview:

This method employs protecting groups to control reactivity and achieve regioselectivity during synthesis.

Procedure:

Step 1: Synthesis of 2-Methoxyphenyl Precursors

- Prepare 2-methoxyphenyl derivatives via methylation of phenols.

Step 2: Formation of the Propanamide Backbone

- React with suitable acyl chlorides or carboxylic acids to form the amide linkage.

Step 3: Amination and Functionalization

- Introduce amino groups via nucleophilic substitution or reductive amination.

Step 4: Coupling with Phenoxy Moiety

- Use nucleophilic aromatic substitution or Ullmann coupling to attach the 4-ethylphenoxy group.

Step 5: Deprotection and Final Purification

- Remove protecting groups under mild conditions, followed by purification.

Advantages:

- Flexibility in functional group modifications

- Suitable for complex molecules

Data Table: Summary of Preparation Methods

| Method | Key Steps | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary-Mediated | Imine formation, hydrogenation, coupling, deprotection | Pt/C, Pd/C, mild hydrogenation conditions | High stereoselectivity, mild conditions | Multi-step, requires chiral auxiliaries |

| Hydrogenation of Precursors | Aromatic precursor synthesis, hydrogenation, coupling | Pd/C, Pt/C, controlled pressure | Suitable for scale, fewer steps | Requires availability of precursors |

| Protecting Group Strategy | Functional group protection, coupling, deprotection | Various protecting groups, coupling agents | Flexibility, complex molecule assembly | Longer synthesis time |

Research Findings and Considerations

- Stereoselectivity is critical for biological activity; methods employing chiral auxiliaries or asymmetric catalysis are preferred.

- Reaction Conditions should be optimized to prevent over-reduction or side reactions, especially during hydrogenation.

- Cost and Scalability favor methods that use readily available catalysts and reagents, with minimal purification steps.

- Purity and Yield are enhanced through careful control of reaction parameters and purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield nitroso or nitro compounds, while reduction of the amide bond could produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Key Observations :

- Fluorine substitution at the 2-position of the phenyl ring () improves metabolic stability compared to the target compound’s methoxy group but may reduce solubility.

Methoxyphenyl and Dichlorophenoxy Derivatives

Comparison with Target Compound :

- The 4-methoxy group in vs.

- Dichlorophenoxy groups () confer stronger electron-withdrawing effects than the target’s 4-ethylphenoxy, which may influence redox stability .

Benzothiazole-Profen Hybrids ()

Divergence from Target Compound :

Biological Activity

Overview

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide is a complex organic compound belonging to the class of amides. Its structure includes significant functional groups such as an amine, methoxy, and phenoxy groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities and signal transduction pathways, potentially leading to therapeutic effects in various conditions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular responses.

- Neurite Outgrowth Promotion : Similar compounds have been shown to enhance neurite outgrowth in neuronal cultures, suggesting a neurotropic effect that could be explored further.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, contributing to the exploration of new antimicrobial agents.

Neurotropic Effects

In studies involving neuronal cultures, compounds similar to this compound have demonstrated the ability to stimulate neurite outgrowth. For example, treatments with related compounds have shown significant enhancements in neurite length and branching in PC12 cells, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

- Neurite Outgrowth Enhancement :

- Antitumor Activity :

-

Enzyme Interaction Studies :

- The compound has been used as a building block for synthesizing more complex molecules aimed at studying enzyme interactions and protein modifications, which are critical for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(5-amino-2-methoxyphenyl)propanamide | Similar base structure | Enzyme interactions | Used as a building block |

| N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide | Additional phenoxy group | Enhanced receptor binding | Potential for increased efficacy |

| N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide | Chlorophenoxy substitution | Varying biological effects | Investigated for different therapeutic applications |

Q & A

Q. Which spectroscopic techniques best characterize the compound’s solid-state polymorphism?

Q. How does the ethylphenoxy group influence binding to hydrophobic pockets in target proteins?

- Methodology : Compare binding free energies (ΔG) of the parent compound and analogs via isothermal titration calorimetry (ITC). MD simulations (GROMACS) reveal occupancy of the 4-ethyl group in a hydrophobic subpocket (e.g., in COX-2) .

Applications in Drug Discovery

Q. What in vivo models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodology : Use transgenic murine models (e.g., xenografts for oncology) with oral/intravenous dosing. Measure plasma concentrations via LC-MS/MS and correlate with tumor volume reduction. Adjust dosing regimens using allometric scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.